molecular formula C5H12O2<br>(CH3)2C(CH2OH)2<br>C5H12O2 B033123 Neopentyl glycol CAS No. 126-30-7

Neopentyl glycol

Cat. No. B033123
CAS RN: 126-30-7
M. Wt: 104.15 g/mol
InChI Key: SLCVBVWXLSEKPL-UHFFFAOYSA-N
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Description

Neopentyl Glycol (NPG) is a significant organic compound used as a precursor for various industrial products including polyester, polyurethane, and alkyd resins, synthetic lubricants, and hydraulic fluids. Its structure provides excellent hydrolytic stability, resistance to weather conditions, and outstanding functional properties to the resins (Monasterska et al., 2021).

Synthesis Analysis

The synthesis of NPG involves different methods, with a focus on the hydrogenation of hydroxypivaldehyde, obtained through the crossed aldol condensation of isobutyraldehyde and formaldehyde. This review highlights the preparation of substrates, catalysts, technical solutions, and purification methods (Monasterska et al., 2021).

Molecular Structure Analysis

The molecular structure of NPG, characterized by its two hydroxyl groups attached to the neopentyl carbon, is crucial for its properties and applications. This structure contributes to the hydrolytic stability and resistance to harsh conditions in its applications.

Chemical Reactions and Properties

NPG undergoes various chemical reactions, including esterification, to produce esters used in cosmetics, lubricants, and other applications. The reaction strategies for the synthesis of neopentyl glycol diheptanoate, for example, demonstrate the green synthesis potential of NPG in a solvent-free medium using an enzymatic pathway (Serrano‐Arnaldos et al., 2020).

Physical Properties Analysis

The physical properties of NPG, including its melting and boiling points, solubility in various solvents, and stability, make it an ideal component in resins and coatings. Its solid-solid phase change material (PCM) nature is used for thermal energy storage, demonstrating its latent heat capacity and thermal stability (Sari et al., 2013).

Scientific Research Applications

Neopentyl glycol (NPG) is an organic chemical compound used in the synthesis of various industrial products . Here are some fields where NPG is commonly used:

  • Polyester Resins : NPG is a precursor for the manufacture of polyester resins . It enhances the stability of the product towards heat, light, and water .

  • Polyurethane Resins : NPG is also used in the production of polyurethane resins . The structure of NPG provides the resins with excellent hydrolytic stability, resistance to weather conditions, good flexibility-hardness balance, and outstanding functional properties .

  • Alkyd Resins : NPG is used in the synthesis of alkyd resins . These resins are used in paints and clear coatings providing gloss and durability .

  • Synthetic Lubricants : NPG is used in the production of synthetic lubricants . These lubricants are used in various industries for their superior performance characteristics .

  • Hydraulic Fluids : NPG is used in the formulation of hydraulic fluids . These fluids are used in hydraulic systems for their ability to transmit power .

  • Pharmaceuticals : NPG is used in the pharmaceutical industry . It’s used in the synthesis of certain drugs .

  • Cosmetics : NPG is used in the cosmetics industry . The specific applications and formulations can vary greatly depending on the product.

  • Adhesives : NPG is used in the production of adhesives . It can enhance the adhesive properties and stability of the product .

  • Pharmaceuticals : Apart from the previously mentioned uses, NPG is also used as a building block in the synthesis of various pharmaceuticals, including hormones, cardiovascular drugs, and painkillers .

  • Polycarbonate Resins : NPG is used in the manufacture of polycarbonate resins . These resins have various applications, including in the production of certain types of plastics .

  • Plasticizers : NPG is used in the production of plasticizers . These substances are added to materials to increase their plasticity or decrease their viscosity .

  • Colossal Barocaloric Effect : It has been reported that plastic crystals of neopentyl glycol exhibit a colossal barocaloric effect (CBCEs), which is a cooling effect caused by pressure-induced phase transitions . This CBCE phenomenon is likely to be very useful in future solid-state refrigeration technologies .

  • Protecting Group for Ketones : Due to its tendency to form cyclic derivatives, NPG is used as a protecting group for ketones . This is particularly useful in the synthesis of certain pharmaceuticals .

  • Boronic Acid Esters : NPG can form boronic acid esters, which are useful in cross-coupling reactions . These reactions are a key step in the synthesis of many organic compounds .

  • Precursor to Neopentyl Glycol Diglycidyl Ether : NPG is a precursor to Neopentyl glycol diglycidyl ether . This compound has applications in the production of epoxy resins .

  • Condensation Reactions : NPG can undergo condensation reactions with various compounds. For example, a condensation reaction of NPG with 2,6-di-tert-butylphenol gives CGP-7930 .

  • Food Contact Materials : In the United States, NPG may be lawfully used as a reactant for coatings and other products intended for use in contact with foods under specific federal food additive regulations .

  • Textiles : NPG is used in the textile industry . It’s used in the production of certain types of synthetic fibers .

Safety And Hazards

NPG can cause serious eye damage . It is toxic in contact with skin, causes skin irritation, and may cause an allergic skin reaction . It is recommended to wear protective gloves, eye protection, and face protection when handling NPG .

Future Directions

BASF will invest in a new world-scale NPG plant with an annual production capacity of 80,000 metric tons at its new Zhanjiang Verbund site, China . This investment will support the growing demand from customers in Asia, particularly in the field of powder coatings in China . Furthermore, NPG has been reported to exhibit a colossal barocaloric effect (CBCEs), which is a cooling effect caused by pressure-induced phase transitions . This CBCE phenomenon is likely to be very useful in future solid-state refrigeration technologies .

properties

IUPAC Name

2,2-dimethylpropane-1,3-diol
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InChI

InChI=1S/C5H12O2/c1-5(2,3-6)4-7/h6-7H,3-4H2,1-2H3
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InChI Key

SLCVBVWXLSEKPL-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(CO)CO
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Molecular Formula

C5H12O2, Array
Record name 2,2-DIMETHYLPROPANE-1,3-DIOL
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Related CAS

77498-68-1
Record name Poly[oxy(2,2-dimethyl-1,3-propanediyl)], α-hydro-ω-hydroxy-
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DSSTOX Substance ID

DTXSID8027036
Record name 2,2-Dimethylpropane-1,3-diol
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Molecular Weight

104.15 g/mol
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Physical Description

2,2-dimethylpropane-1,3-diol is a white crystalline solid. Melting point 130 °C., Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Other Solid, Colorless to white hygroscopic solid; [ICSC] White hygroscopic crystals with a mild odor; [Alfa Aesar MSDS], COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS.
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Record name 1,3-Propanediol, 2,2-dimethyl-
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Boiling Point

406.4 °F at 760 mmHg (USCG, 1999), 207 °C, 210 °C
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Flash Point

225 °F (USCG, 1999), 265 °F (129 °C) (open cup), 107 °C
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Solubility

In water, 83 g/100 mL at 20 °C, Solubility in water approximately 65% wet weight, Soluble in water, Freely soluble in alcohol, ether, For more Solubility (Complete) data for Neopentyl glycol (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 83
Record name Neopentyl glycol
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Density

1.1 g/cu cm, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0
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Vapor Density

3.6 (Air =1), Relative vapor density (air = 1): 3.6
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Vapor Pressure

0.22 [mmHg], 1.27X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 30
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Impurities

Impurities may include neopentyl glycol monoformate, neopentyl glycol monoisobutyrate, 2,2,4-trimethyl-1,3-pentanediol, and the cyclic acetal from the reaction of hydroxypivaldehyde and neopentyl glycol.
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Product Name

Neopentyl glycol

Color/Form

Needles from benzene, Crystalline solid

CAS RN

126-30-7
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Melting Point

260.6 °F (USCG, 1999), 129.3 °C, 127 °C
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Synthesis routes and methods I

Procedure details

To a solution of (S)-tert-butyl 2-((4-bromo-2-methoxyphenoxy)methyl)pyrrolidine-1-carboxylate (77 mg, 0.20 mmol) in toluene (1.5 mL) was added methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate (77 mg, 0.24 mmol), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane complex (6.7 mg, 0.0080 mmol), ethanol (absolute, 0.5 mL), and potassium carbonate (2M solution in water, 0.4 mL, 0.80 mmol). Nitrogen was bubbled through the mixture for 20 min. The mixture was then sealed and heated to 90° C. After 18 h, the mixture was allowed to cool to 23° C., diluted with ethyl acetate (5 mL), and filtered through Celite. The filtrate was dried over sodium sulfate and concentrated in vacuo. Purification by column chromatography (silica gel, 0-50% ethyl acetate in heptane) afforded the title compound contaminated with neopentyl glycol.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 4-neck flask was fitted with a variable speed stirrer, thermocouples in combination with a controller, a condenser, a nitrogen in- and outlet, an addition funnel, and a heating mantle. In the flask were placed 77.03 g isophorone diisocyanate and 70 g dry 2-butanone. A mixture of 36.8 g Tegomer D3403 (available from Tego Chemie Service), 80.22 g dry 2-butanone, 23.82 g of Rucoflex S-107-210 (a polyesterdiol resulting from the reaction of adipic acid and neopentyl glycol, available from Ruco Polymers), 59.9 g of acetal-functional intermediate E, described above, 0.22 g tin(II)octanoate, and 21.14 g of acetal functional intermediate D, described above, was added during 1 hour. The mixture was further heated to 85° C. and kept at this temperature for 19 hours. After this time, the isocyanate content of the mixture was below 0.1%. The mixture was cooled to 45° C. and transferred to a 2 I round-bottom flask with baffles and the above-mentioned equipment. The stirring speed was set to 350 RPM and 435 g water were added at a rate of 2.7 ml/min. When the addition of water was complete, the emulsion was transferred to a 2 I flask fifted with the above-mentioned equipment and a distillation head. The temperature was maintained at 45° C. A vacuum pump was connected to the flask and the pressure was gradually lowered until substantially all 2-butanone was distilled off.
Name
nitrogen in
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
77.03 g
Type
reactant
Reaction Step Two
Quantity
80.22 g
Type
reactant
Reaction Step Three
Quantity
70 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Nevertheless, benzophenoxazinone bromide 6a had been prepared and now required attachment with the glucose binding boronate unit. The preparation of the benzophenoxazinone coupling partner, aminophenyl boronate 10, required protection of o-tolylboronic acid 7 with neopentyl glycol to give the corresponding o-tolylboronic ester 8 in 99% yield. Boronic ester 8 was functionalized by free radical bromination using N-bromosuccinimide in carbon tetrachloride and AIBN as the initiator. The reaction conditions required heating, as well as, irradiation with a light source to give bromomethylphenyl boronate 9 in 97% yield. Subsequently, amino boronate derivative 10 was synthesized by bubbling methylamine through a etheral solution of phenyl boronate 9. Methylaminophenyl boronate 10 was isolated cleanly in 99% yield (FIG. 23).
Name
benzophenoxazinone bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
benzophenoxazinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
aminophenyl boronate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Neopentyl glycol
Reactant of Route 2
Neopentyl glycol
Reactant of Route 3
Neopentyl glycol
Reactant of Route 4
Neopentyl glycol
Reactant of Route 5
Neopentyl glycol
Reactant of Route 6
Neopentyl glycol

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